molecular formula C22H24N2O4 B2369052 6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one CAS No. 859107-72-5

6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one

Cat. No. B2369052
CAS RN: 859107-72-5
M. Wt: 380.444
InChI Key: VHKNBGQVVWFISG-UHFFFAOYSA-N
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Description

6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. It has been shown to have potent anti-tumor activity in preclinical studies, and is currently being investigated as a potential treatment for HER2-positive breast cancer.

Scientific Research Applications

Serotonin Receptor Affinity

This compound is a derivative of 6-acetyl-7-hydroxy-4-methylcoumarin and contains a piperazine group . It has been synthesized to study its affinity for the serotonin 5-HT 1A and 5-HT 2A receptors . This suggests potential applications in the development of drugs that target these receptors, which are implicated in various neurological and psychiatric disorders .

Computational Drug Design

The compound was designed with the help of computational methods . This indicates its potential application in the field of computational drug design, where computer modeling techniques are used to aid in the discovery and development of new therapeutic agents.

Antidepressant Potential

The compound’s affinity for serotonin receptors suggests potential antidepressant activity . Serotonin receptors are a common target for antidepressant drugs, and compounds that modulate these receptors can have therapeutic effects in the treatment of depression .

Antifungal Activity

In a related study, a compound with a similar structure demonstrated promising antifungal activity . This suggests that “6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one” may also have potential as an antifungal agent .

CNS Activity

The compound’s interaction with serotonin receptors suggests it may have central nervous system (CNS) activity . This could have implications for the treatment of various CNS disorders, including anxiety, depression, and schizophrenia .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . This type of analysis can provide valuable information about the compound’s physical and chemical properties, and can aid in the design of new drugs .

properties

IUPAC Name

6-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-11-21-19(13-20(15)25)16(12-22(26)28-21)14-23-7-9-24(10-8-23)17-3-5-18(27-2)6-4-17/h3-6,11-13,25H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKNBGQVVWFISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one

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